

what is the structure of (S)-2-Amino-4-cyanobutanoic acid

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Compound of Interest

Compound Name: (S)-2-Amino-4-cyanobutanoic acid

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A Technical Guide to (S)-2-Amino-4-cyanobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **(S)-2-Amino-4-cyanobutanoic acid**, a non-proteinogenic α -amino acid. It details the molecule's structure, physicochemical properties, and a standard experimental protocol for its synthesis, targeting professionals in chemical and pharmaceutical research.

Molecular Structure and Stereochemistry

(S)-2-Amino-4-cyanobutanoic acid is an aliphatic amino acid and nitrile.^{[1][2]} Its structure is derived from a butanoic acid backbone, featuring an amino group at the alpha-carbon (C2) and a cyano group at the terminal C4 position.^{[1][2]}

- IUPAC Name: (2S)-2-amino-4-cyanobutanoic acid^[3]
- Common Synonyms: L-2-amino-4-cyanobutyric acid, γ -cyano- α -aminobutyric acid^[1]

The C2 carbon is a chiral center. The "(S)" designation indicates the specific stereoconfiguration of the four groups around this carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. This configuration is analogous to the L-configuration typical for naturally occurring amino acids.

Caption: Logical breakdown of the core structural components.

Physicochemical Properties

The key physicochemical data for **(S)-2-Amino-4-cyanobutanoic acid** are summarized below. This information is critical for experimental design, including reaction setup, solvent selection, and purification strategies.

Property	Value	Source
Molecular Formula	C ₅ H ₈ N ₂ O ₂	[1][3]
Molecular Weight	128.13 g/mol	[1][2][3]
Exact Mass	128.0586 g/mol	[1][2][4]
CAS Number	16051-93-7 (unspecified stereochemistry)	[2]
Melting Point	221.5 - 223 °C	[2]
Topological Polar Surface Area	87.1 Å ²	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	4	[2]
Rotatable Bond Count	3	[2]
SMILES	N--INVALID-LINK--C(O)=O	[3]

Synthesis and Experimental Protocols

(S)-2-Amino-4-cyanobutanoic acid is not typically isolated from natural sources and must be chemically synthesized. A common and efficient method is the dehydration of the side-chain amide of a protected L-glutamine derivative.[5] The nitrile group serves as a stable, soluble synthon for L-glutamine in peptide synthesis.[5][6]

Protocol: Dehydration of N α -Cbz-L-Gln

This protocol describes the synthesis starting from N α -benzyloxycarbonyl-L-glutamine (Cbz-L-Gln), a commercially available protected amino acid.

Objective: To convert the γ -carboxamide of Cbz-L-Gln to a nitrile, yielding α -Cbz-(S)-2-amino-4-cyanobutanoic acid, which can be subsequently deprotected.

Materials:

- α -benzyloxycarbonyl-L-glutamine (Cbz-L-Gln)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Anhydrous Pyridine
- Ethyl Acetate (EtOAc)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- 1M Hydrochloric Acid (HCl)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (N_2 or Ar), dissolve Cbz-L-Gln (1 equivalent) in anhydrous pyridine. Cool the solution to 0°C in an ice bath.
- Dehydration: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
- Work-up:
 - Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the solid with a small amount of ethyl acetate.
 - Combine the filtrates and evaporate the solvent under reduced pressure.

- Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and 5% NaHCO₃ solution.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected product.
- Purification: Purify the crude N α -Cbz-**(S)-2-amino-4-cyanobutanoic acid** by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
- Deprotection (Optional): The Cbz protecting group can be removed via standard hydrogenolysis (H₂, Pd/C catalyst) to yield the final product, **(S)-2-Amino-4-cyanobutanoic acid**.

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